molecular formula C9H10Cl2N2O2 B2459797 3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride CAS No. 2580186-31-6

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

Cat. No. B2459797
CAS RN: 2580186-31-6
M. Wt: 249.09
InChI Key: VIEJYIDLLKMZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one; hydrochloride, also known as Clioquinol, is an organic compound that belongs to the class of hydroxyquinoline derivatives. It is a synthetic, hydrophobic, and lipophilic compound that is widely used in scientific research. Clioquinol has a wide range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.

Scientific Research Applications

Electrochemical and Spectrophotometric Analysis

A study on hydroxychloroquine (HCQ), a compound related to the mentioned chemical, delves into its electrochemical properties. This work developed a method for the electrochemical determination of HCQ in pharmaceutical tablets, highlighting the substance's broad biological activity beyond its primary use as an antimalarial drug. The research presents an electrochemical study employing differential pulse voltammetry and a spectrophotometric study utilizing a band at 343 nm, demonstrating the method's accuracy and precision for HCQ determination (Arguelho, Andrade, & Stradiotto, 2003).

Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives

Another study explores the synthesis of new substituted 3-amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles and 3-amino-5-chloro-6-hydroxy-benzo[h]cinnoline-4-carbonitrile derivatives, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine. This research highlights the compound's flexibility in chemical synthesis, leading to potentially valuable pharmacological agents (Gomaa, 2003).

Anticancer Properties and Autophagy Inhibition

Chloroquine (CQ) and its derivatives, including compounds structurally related to "3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride," have been investigated for their ability to sensitize breast cancer cells to chemotherapy independent of autophagy. This work underscores the potential of such compounds in enhancing the efficacy of tumor cell killing when used in conjunction with chemotherapeutic drugs and radiation, offering a promising avenue for cancer treatment (Maycotte et al., 2012).

On-Target Separation of Analytes

Research on 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid as a liquid matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry reveals a novel aspect of such compounds in converging hydrophilic materials into the center of the droplet during evaporation. This property allows for the on-target separation of analytes, including peptides and oligosaccharides, significantly enhancing the analysis's precision and reducing sample handling losses (Sekiya, Taniguchi, & Tanaka, 2012).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, starting from hydroxyquinoline, highlights the antimicrobial potential of quinolinone derivatives. These compounds show significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006).

properties

IUPAC Name

3-amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2.ClH/c10-6-2-1-5-3-7(11)9(13)12(14)8(5)4-6;/h1-2,4,7,14H,3,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEJYIDLLKMZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=C1C=CC(=C2)Cl)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-chloro-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride

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